molecular formula C9H10INO2 B7870391 2-(2-iodophenoxy)-N-methylacetamide

2-(2-iodophenoxy)-N-methylacetamide

Cat. No.: B7870391
M. Wt: 291.09 g/mol
InChI Key: JKMRLUUCPGCRGB-UHFFFAOYSA-N
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Description

2-(2-iodophenoxy)-N-methylacetamide is an organic compound that features an iodine atom attached to a phenoxy group, which is further connected to an N-methylacetamide moiety

Preparation Methods

The synthesis of 2-(2-iodophenoxy)-N-methylacetamide typically involves the reaction of 2-iodophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-iodophenoxy)-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the amide group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-iodophenoxy)-N-methylacetamide has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including heterocycles and polymers.

    Material Science: It is employed in the development of new materials with specific electronic and photophysical properties.

Mechanism of Action

The mechanism of action of 2-(2-iodophenoxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar compounds to 2-(2-iodophenoxy)-N-methylacetamide include:

    2-(2-bromophenoxy)-N-methylacetamide: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.

    2-(2-chlorophenoxy)-N-methylacetamide: Contains a chlorine atom, leading to different chemical and physical properties.

    2-(2-fluorophenoxy)-N-methylacetamide: The fluorine atom imparts unique electronic characteristics, making it useful in different applications.

The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and interaction profiles compared to its halogenated analogs.

Properties

IUPAC Name

2-(2-iodophenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMRLUUCPGCRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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